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Compound of Interest

Compound Name: 4-Fluoro-3-methyl-1H-indazole

Cat. No.: B1334669 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest data retrieval, specific experimental or comprehensively predicted

physicochemical data for 4-Fluoro-3-methyl-1H-indazole is not readily available in public

databases. This guide provides data for structurally related compounds, 4-Fluoro-1H-indazole

and 4-Fluoro-1-methyl-1H-indazole, to serve as a preliminary reference. Furthermore, it

outlines standard experimental protocols for the determination of key physicochemical

properties, which can be applied to 4-Fluoro-3-methyl-1H-indazole in a laboratory setting.

Introduction to 4-Fluoro-3-methyl-1H-indazole
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry,

known to exhibit a wide range of biological activities. The introduction of a fluorine atom and a

methyl group to the indazole core, as in 4-Fluoro-3-methyl-1H-indazole, can significantly

influence its physicochemical properties. These properties, including lipophilicity, solubility, and

acidity/basicity, are critical determinants of a compound's pharmacokinetic and

pharmacodynamic profile, affecting its absorption, distribution, metabolism, excretion (ADME),

and ultimately its efficacy and safety as a potential therapeutic agent.

Physicochemical Data of Related Compounds
To provide a frame of reference, the following table summarizes the available physicochemical

data for the related compounds 4-Fluoro-1H-indazole and 4-Fluoro-1-methyl-1H-indazole. It is
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crucial to note that the substitution pattern, particularly the presence and position of the methyl

group, will alter these values for 4-Fluoro-3-methyl-1H-indazole.

Property 4-Fluoro-1H-indazole
4-Fluoro-1-methyl-1H-
indazole

Molecular Formula C₇H₅FN₂ C₈H₇FN₂

Molecular Weight 136.13 g/mol 150.15 g/mol [1][2]

Melting Point 130.0 to 134.0 °C Not available

Boiling Point 274.9 ± 13.0 °C (Predicted)[3] Not available

pKa 13.21 ± 0.40 (Predicted)[3] Not available

logP 1.7 1.7[1]

Water Solubility
Slightly soluble in DMSO and

Methanol[3]
Not available

Experimental Protocols for Physicochemical
Property Determination
Accurate determination of physicochemical properties is fundamental in drug discovery and

development. Below are detailed methodologies for key experiments.

Melting Point Determination
The melting point is a crucial indicator of a compound's purity.[4]

Apparatus:

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

Capillary tubes (sealed at one end)[5]

Thermometer[6]

Mortar and pestle[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1334669?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1092961-07-3
https://www.chemscene.com/product/1092961-07-3.html
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB6438533.htm?N=Global
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB6438533.htm?N=Global
https://pubchem.ncbi.nlm.nih.gov/compound/1092961-07-3
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB6438533.htm?N=Global
https://www.pennwest.edu/_resources/docs/community/science-in-motion/determination-melting-point.pdf
https://uomustansiriyah.edu.iq/media/lectures/6/6_2021_09_19!08_57_34_PM.pdf
https://byjus.com/chemistry/determination-of-melting-point-of-an-organic-compound/
https://www.pennwest.edu/_resources/docs/community/science-in-motion/determination-melting-point.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Ensure the compound is finely powdered by grinding it with a mortar and pestle.[6]

Pack a small amount of the powdered compound into the open end of a capillary tube to a

height of 1-2 mm.[5][6]

Place the capillary tube in the heating block of the melting point apparatus.[6]

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting

point.

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

Record the temperature at which the first drop of liquid appears (T1) and the temperature at

which the entire solid has turned into a clear liquid (T2).[7]

The melting point is reported as the range T1-T2.[5] For a pure compound, this range is

typically narrow (0.5-1.0°C).

pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Potentiometric titration is a highly precise method for its determination.[8]

Apparatus:

Potentiometer with a pH electrode[9]

Burette

Magnetic stirrer and stir bar[9]

Beaker or titration vessel

Reagents:

Standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

[9][10]
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High-purity water

Potassium chloride (KCl) solution (e.g., 0.15 M) to maintain constant ionic strength.[9][10]

Procedure:

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[9][10]

Accurately weigh and dissolve a sample of the compound in a suitable solvent (e.g., water or

a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[9][10]

Add the KCl solution to maintain a constant ionic strength.[9]

If determining the pKa of a base, titrate with the standardized HCl solution. If determining the

pKa of an acid, titrate with the standardized NaOH solution.

Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

[9]

Record the pH value after each addition of titrant.

Continue the titration until the pH change becomes minimal after the equivalence point.

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence

point, which corresponds to the inflection point of the titration curve.[11]

logP Determination by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The

shake-flask method is the traditional and most reliable method for its determination.[12]

Apparatus:

Separatory funnels or centrifuge tubes

Mechanical shaker or vortex mixer

Centrifuge (if necessary)
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Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or

HPLC)

Reagents:

1-Octanol (pre-saturated with water)

Water or buffer solution (pre-saturated with 1-octanol)[13]

Procedure:

Prepare a stock solution of the compound in either water-saturated octanol or octanol-

saturated water.

Add equal volumes of the water-saturated octanol and octanol-saturated water to a

separatory funnel.

Add a known amount of the compound to the funnel.

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning

between the two phases.[14]

Allow the two phases to separate completely. Centrifugation can be used to break up any

emulsions.[14]

Carefully separate the octanol and aqueous layers.

Determine the concentration of the compound in each phase using a suitable analytical

method.

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to

the concentration in the aqueous phase.

The logP is the logarithm (base 10) of the partition coefficient.

Aqueous Solubility Determination
Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.
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Apparatus:

Vials with screw caps

Constant temperature shaker or incubator

Filtration or centrifugation equipment

Analytical instrument for concentration measurement (e.g., HPLC-UV)

Reagents:

High-purity water or buffer solutions at various pH values (e.g., 1.2, 4.5, 6.8).[15]

Procedure:

Add an excess amount of the solid compound to a vial containing a known volume of the

aqueous medium (water or buffer).[16]

Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time

to reach equilibrium (typically 24-48 hours).[16]

After equilibration, separate the undissolved solid from the solution by filtration or

centrifugation.[15]

Carefully collect the supernatant.

Determine the concentration of the dissolved compound in the supernatant using a validated

analytical method. This concentration represents the equilibrium solubility.

It is recommended to perform this determination at different pH values to understand the pH-

solubility profile of the compound.[15]

Visualizations
Experimental Workflow for Physicochemical Profiling
The following diagram illustrates a general workflow for the experimental determination of key

physicochemical properties of a novel compound.
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General Workflow for Physicochemical Property Determination
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Caption: General workflow for determining key physicochemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1334669?utm_src=pdf-body-img
https://www.benchchem.com/product/b1334669?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. 4-Fluoro-1-methyl-1H-indazole | C8H7FN2 | CID 45789739 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. chemscene.com [chemscene.com]

3. 4-FLUORO (1H)INDAZOLE | 341-23-1 [amp.chemicalbook.com]

4. pennwest.edu [pennwest.edu]

5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

6. byjus.com [byjus.com]

7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

9. creative-bioarray.com [creative-bioarray.com]

10. dergipark.org.tr [dergipark.org.tr]

11. Development of Methods for the Determination of pKa Values - PMC
[pmc.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. LogP / LogD shake-flask method [protocols.io]

14. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

15. who.int [who.int]

16. lup.lub.lu.se [lup.lub.lu.se]

To cite this document: BenchChem. [Physicochemical Properties of 4-Fluoro-3-methyl-1H-
indazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1334669#physicochemical-properties-of-4-fluoro-3-
methyl-1h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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